molecular formula C19H16N2O6 B2379271 (9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid CAS No. 1630763-96-0

(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid

Cat. No.: B2379271
CAS No.: 1630763-96-0
M. Wt: 368.345
InChI Key: AGXGSNYQLWDOEM-UHFFFAOYSA-N
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Description

(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid is a high-quality chemical reagent designed for research applications in drug discovery and lead optimization. This compound features a complex polycyclic architecture based on the isoindolo[2,1-a]quinazoline core, a structure of significant interest in medicinal chemistry due to its similarity to bioactive alkaloids and demonstrated biological activities . The integration of methoxy, dioxo, and acetic acid functional groups enhances its reactivity and potential for interaction with biological targets. Researchers can utilize this compound in various studies, including the synthesis of more complex derivatives for anticancer and antimicrobial screening, as related isoindoloquinazoline derivatives have shown promising cytotoxic activity against cancer cell lines . Its physicochemical properties, including a molecular weight of 368.35 (C19H16N2O6) and favorable Lipinsky parameters (LogP: 1.076, H-bond donors: 1, H-bond acceptors: 6, PSA: 96), suggest good drug-likeness and make it a valuable scaffold for hit-to-lead campaigns . The compound is supplied as a dry powder. This product is intended for research purposes only and is not intended for human therapeutic or veterinary use.

Properties

IUPAC Name

2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-26-13-8-7-11-15(16(13)27-2)19(25)21-12-6-4-3-5-10(12)18(24)20(17(11)21)9-14(22)23/h3-8,17H,9H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXGSNYQLWDOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis

Ethyl 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylate serves as a critical intermediate. Its preparation begins with condensation of 3,4-dimethoxyaniline with diethyl ethoxymethylenemalonate, followed by Gould-Jacobs cyclization under acidic conditions. Subsequent phenoxymethylation at C2 introduces the necessary side chain for cyclization.

Cyclization Conditions

Polyphosphoric acid (PPA) acts as both catalyst and solvent, facilitating electrophilic acylation at 120–140°C. The reaction proceeds via activation of the carboxylate to an acylium ion, which undergoes intramolecular attack by the electron-rich phenoxymethyl moiety (Figure 1). Typical reaction times range from 4–8 hours, yielding the tetracyclic core in 65–78% efficiency (Table 1).

Table 1: Friedel-Crafts Acylation Optimization

Catalyst Temperature (°C) Time (h) Yield (%)
PPA 120 6 72
H2SO4 100 8 58
POCl3 80 12 41

Condensation with 3-Aminopiperidine-2,6-dione Derivatives

Patent literature demonstrates the utility of 3-aminopiperidine-2,6-dione hydrochloride in constructing isoindoline-dione systems. Adaptation to the target compound involves a two-step process:

Amide Bond Formation

The acetic acid side chain is introduced via nucleophilic acyl substitution. 3-Aminopiperidine-2,6-dione hydrochloride reacts with chloroacetyl chloride in dichloromethane using triethylamine as a base (0–5°C, 2 h). This yields the intermediate N-(2-chloroacetyl)-3-aminopiperidine-2,6-dione, isolated in 89% yield after aqueous workup.

Cyclocondensation

Heating the chloroacetyl intermediate with 6,7-dimethoxyisoindoline-1,3-dione in acetic acid (120°C, 24 h) induces simultaneous N-alkylation and cyclization. The reaction mechanism proceeds through SN2 displacement of chloride followed by intramolecular amide formation (Scheme 1). This step achieves 63% conversion, requiring chromatographic purification to remove oligomeric byproducts.

Microwave-Assisted Solid-Phase Synthesis

Recent advancements employ microwave irradiation to accelerate key steps. A representative protocol involves:

  • Immobilization : Anchor 6,7-dimethoxyisoindoline-1,3-dione to Wang resin via ester linkage
  • Coupling : Treat with Fmoc-protected glycine using HBTU/HOBt activation
  • Cyclization : Microwave irradiation (150 W, 140°C, 20 min) in DMF with DIEA
  • Cleavage : TFA/H2O (95:5) liberates the target compound with 81% purity

This method reduces reaction times from hours to minutes but requires specialized equipment.

Catalytic Asymmetric Approaches

While most syntheses yield racemic mixtures, chiral resolution techniques enable access to enantiopure material:

Enzymatic Kinetic Resolution

Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer of the intermediate alcohol precursor. Using vinyl acetate as acyl donor in MTBE (40°C, 48 h), enantiomeric excess reaches 94% for the remaining (S)-enantiomer.

Chiral Auxiliary-Mediated Synthesis

Incorporation of (S)-phenylglycinol as a temporary chiral director during piperidine ring formation ensures asymmetric induction. Subsequent oxidative removal with NaIO4/RuCl3 yields the target acid with 88% ee.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Method Steps Total Yield (%) Purity (%) Scalability
Friedel-Crafts 4 52 95 Industrial
Condensation 3 41 89 Pilot
Microwave 5 68 81 Lab
Catalytic Asymmetric 6 29 99 Research

The Friedel-Crafts route remains predominant for bulk production due to established infrastructure, while microwave methods offer rapid access for initial pharmacological testing.

Critical Process Parameters

Solvent Effects

Polar aprotic solvents (DMF, NMP) enhance cyclization rates but promote side reactions. Mixed solvent systems (toluene/DMF 3:1) balance reactivity and selectivity.

Temperature Control

Exothermic cyclization steps require precise temperature modulation. Jacketed reactors with PID control maintain ±2°C, crucial for reproducibility.

Purification Challenges

The compound's low solubility in common solvents necessitates RP-HPLC purification (C18 column, MeCN/H2O gradient). Ultracentrifugation (20,000×g, 4°C) removes colloidal impurities.

Chemical Reactions Analysis

Types of Reactions

(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various quinazoline and isoindole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of compounds related to isoindoloquinazoline derivatives. For instance, derivatives similar to (9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid have shown significant activity against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Isoindoloquinazoline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
9cMycobacterium smegmatis6.25 µg/mL
7aPseudomonas aeruginosaSignificant inhibition

Anti-inflammatory Properties

Compounds containing the isoindoloquinazoline structure have been investigated for anti-inflammatory effects. A study highlighted the synthesis of quinazolinone derivatives that exhibited promising anti-inflammatory activity in animal models . The ability of these compounds to inhibit inflammatory pathways could be linked to their structural features.

Table 2: Anti-inflammatory Activity of Quinazolinone Derivatives

CompoundTested ModelObserved Activity
5aRat modelHigh anti-inflammatory activity
8aMouse modelModerate anti-inflammatory activity

Antioxidant Potential

The antioxidant properties of isoindoloquinazoline derivatives have also been explored. Compounds have been evaluated for their ability to scavenge free radicals and protect against oxidative stress. Some derivatives showed remarkable antioxidant activity at specific concentrations .

Table 3: Antioxidant Activity of Isoindoloquinazoline Derivatives

CompoundConcentration (µg/mL)Activity Level
9c10High
6c100Moderate

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield various derivatives with potential biological activities. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Antimicrobial Screening

In a study published in RSC Advances, researchers synthesized several isoindoloquinazoline derivatives and evaluated their antimicrobial efficacy against clinical strains. The results indicated that certain compounds exhibited potent antibacterial properties, suggesting their potential as therapeutic agents against resistant bacterial infections .

Case Study 2: Anti-inflammatory Evaluation

Another investigation focused on the anti-inflammatory effects of synthesized quinazolinone derivatives in a controlled animal study. The findings revealed significant reductions in inflammatory markers in treated groups compared to controls, supporting the therapeutic potential of these compounds in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Core Structure Substituents Molecular Formula Key Features Reference
(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid Isoindoloquinazoline - 9,10-dimethoxy
- 5,11-dioxo
- Acetic acid
C₁₇H₁₂N₂O₄ High polarity due to carboxylic acid; potential for hydrogen bonding
6-(9,10-Dimethoxy-5,11-dioxo-isoindolo[2,1-a]quinazolin-6-yl)hexanoic acid Isoindoloquinazoline - 9,10-dimethoxy
- 5,11-dioxo
- Hexanoic acid
C₂₁H₂₀N₂O₄ Increased lipophilicity; longer alkyl chain may enhance membrane permeability
2-[9,10-Dimethoxy-5,11-dioxo-isoindoloquinazolin-6-yl]-N-(1-methylpyrazol-4-yl)acetamide Isoindoloquinazoline - 9,10-dimethoxy
- 5,11-dioxo
- Acetamide
C₂₁H₁₈N₄O₅ Reduced acidity; amide group may improve metabolic stability
5-Phenylisoindolo[2,1-a]quinazolin-11(6aH)-one Isoindoloquinazoline - Phenyl at position 5
- No methoxy or acid
C₂₁H₁₄N₂O₂ Hydrophobic substituent; potential for π-π interactions
Tetrazolo[1,5-c]quinazolin-5(6H)-one derivatives Tetrazoloquinazoline - Tetrazole ring fusion
- Variable esters/amides
Varies Enhanced metabolic instability due to tetrazole ring cleavage

Physicochemical Properties

  • Polarity: The acetic acid derivative (logP ~1.2) is more hydrophilic than the hexanoic acid (logP ~2.8) and acetamide (logP ~2.5) analogues .
  • Solubility: Aqueous solubility decreases with longer alkyl chains (hexanoic acid: 0.8 mg/mL vs. acetic acid: 3.2 mg/mL) .

Pharmacological Implications

  • Acetic Acid Moiety : Enhances binding to targets with polar active sites (e.g., kinases or carboxylase enzymes) via ionic interactions .
  • Hexanoic Acid Derivative: Improved blood-brain barrier penetration in preclinical models due to higher lipophilicity .
  • Amide Analogues : Reduced off-target effects in vitro compared to carboxylic acid derivatives, as seen in kinase inhibition assays .

Stability and Metabolic Profile

  • The tetrazoloquinazoline derivatives exhibit instability under basic conditions due to ring cleavage, unlike the isoindoloquinazoline core, which remains intact .
  • The acetic acid group in the target compound may undergo glucuronidation, whereas the hexanoic acid analogue is prone to β-oxidation in hepatic microsomes .

Biological Activity

The compound (9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid is a complex organic molecule that belongs to a class of isoindole and quinazoline derivatives. This compound has garnered attention for its potential biological activities, which include anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N2O6C_{20}H_{18}N_2O_6 with a molecular weight of approximately 382.37 g/mol. The structure includes multiple functional groups such as methoxy and dioxo functionalities that contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC20H18N2O6
Molecular Weight382.37 g/mol
IUPAC NameThis compound
LogP2.5557
Polar Surface Area78.303 Ų

Anticancer Activity

Research has shown that compounds similar to This compound exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of isoindole compounds could induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .

Case Study:
A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to control groups .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential use in treating inflammatory diseases .

Research Findings:
In an animal model of arthritis, administration of the compound significantly reduced swelling and inflammation markers in comparison to untreated groups .

Antimicrobial Activity

Preliminary studies have indicated that This compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

The biological activities of this compound are attributed to its ability to interact with various biological targets. Interaction studies using techniques such as surface plasmon resonance have revealed that the compound binds effectively to specific proteins involved in cancer progression and inflammation .

Q & A

Basic Research Questions

Q. What are efficient synthetic methodologies for constructing the core structure of (9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid?

  • Methodological Answer : A catalyst-free, one-pot synthesis in acetic acid is optimal for generating the dihydroisoindoloquinazoline scaffold. This approach uses 2-formyl benzoic acid and other readily available precursors to form the complex heterocyclic core in a single step. Reaction conditions (e.g., temperature, solvent purity) should be tightly controlled to minimize side products. NMR and mass spectrometry are critical for verifying structural fidelity .

Q. How can spectroscopic techniques (e.g., NMR, mass spectrometry) be applied to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons (δ 7.88–7.73 ppm for isoindole protons) and methoxy groups (δ ~3.80–4.01 ppm).
  • ¹³C NMR : Carbonyl carbons (δ 163–171 ppm) and quaternary carbons (δ 130–140 ppm) confirm the fused ring system.
  • Mass Spectrometry : ESI-MS ([M+H]+ at m/z 308.08) and isotopic patterns validate molecular weight. Full spectral data correlation is essential to distinguish regioisomers .

Q. What starting materials are critical for synthesizing derivatives of this compound?

  • Methodological Answer : Substituted 2-formyl benzoic acids and amine-containing reagents (e.g., hydrazine hydrate) enable functionalization. For example, hydrazine yields pyrazolin-5-one derivatives, while phenyl hydrazine introduces aryl substituents. Purity of starting materials must exceed 95% to avoid competing side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer effects) of derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Use standardized assays (e.g., HBV replication inhibition in HepG2.2.15 cells vs. MTT assays for cytotoxicity).
  • Structural Modifications : Introduce substituents at the acetic acid moiety (e.g., alkylation or amidation) to isolate target-specific effects.
  • Mechanistic Profiling : Compare apoptosis induction (caspase-3 activation ) with viral polymerase inhibition to clarify mode of action .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Convert the acetic acid moiety to sodium or potassium salts.
  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability.
  • Nanoformulation : Use liposomal encapsulation or PEGylation to improve pharmacokinetics. Monitor stability via HPLC .

Q. How can computational modeling predict structure-activity relationships (SAR) for isoindoloquinazoline derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with HBV polymerase (PDB: 1QXS) or Bcl-2 (PDB: 1G5M).
  • QSAR Models : Corporate Hammett constants (σ) of substituents to predict electronic effects on bioactivity.
  • MD Simulations : Assess binding stability over 100-ns trajectories. Validate predictions with in vitro IC₅₀ data .

Q. What experimental designs address low yields in alkylation or cyclization steps during derivatization?

  • Methodological Answer :

  • Alkylation Optimization : Replace chloroacetic acid with bromoacetic acid to enhance reactivity. Use DMF as a solvent and K₂CO₃ as a base.
  • Cyclization Catalysts : Employ p-toluenesulfonic acid (PTSA) or microwave-assisted heating to accelerate ring closure.
  • Byproduct Mitigation : Monitor reaction progress via TLC and quench intermediates with cold water to prevent over-alkylation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer :

  • pH Stability Assays : Incubate the compound in buffers (pH 1–13) and quantify degradation via HPLC-UV at 254 nm.
  • Degradation Pathways : Under basic conditions, hydrolysis of the lactam ring dominates, while acidic conditions preferentially cleave the acetic acid moiety.
  • Stabilization Strategies : Lyophilize the compound for long-term storage and avoid aqueous media during synthesis .

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